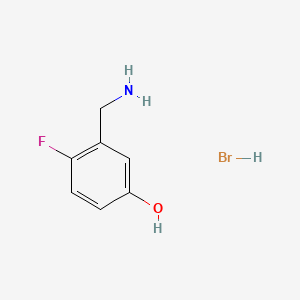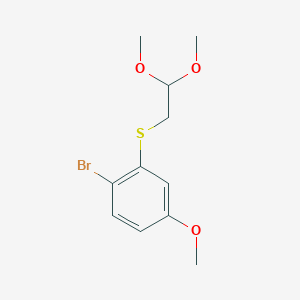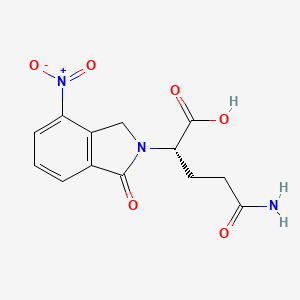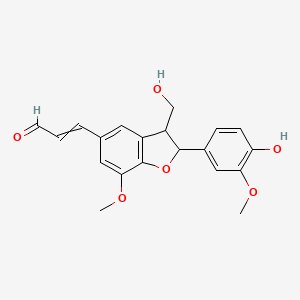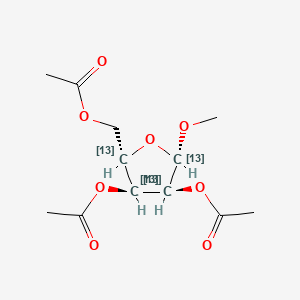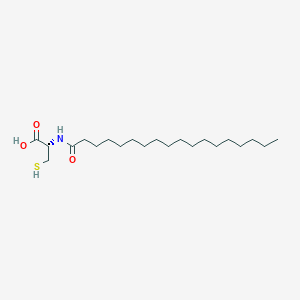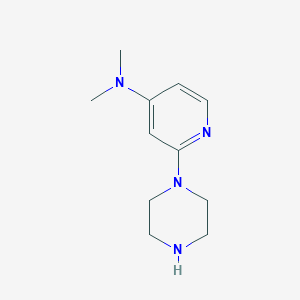
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane is an organic compound that features a naphthalene ring substituted with a butyl group and an ethynyl-trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane typically involves the following steps:
Formation of the naphthalene derivative: The starting material, 6-butylnaphthalene, is prepared through Friedel-Crafts alkylation of naphthalene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the ethynyl group: The 6-butylnaphthalene is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl-trimethylsilane group to the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used in the production of advanced materials such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl-trimethylsilane group can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions. The naphthalene ring provides a stable aromatic core, while the butyl group enhances the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with similar reactivity but lacking the naphthalene and butyl groups.
6-Butylnaphthalene: Lacks the ethynyl-trimethylsilane group, resulting in different reactivity and applications.
Trimethylsilylacetylene: Similar in structure but lacks the naphthalene and butyl groups.
Uniqueness
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane is unique due to its combination of a naphthalene ring, a butyl group, and an ethynyl-trimethylsilane group. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C19H24Si |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
2-(6-butylnaphthalen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C19H24Si/c1-5-6-7-16-8-10-19-15-17(9-11-18(19)14-16)12-13-20(2,3)4/h8-11,14-15H,5-7H2,1-4H3 |
Clé InChI |
GYRANTWFAGNJNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)

